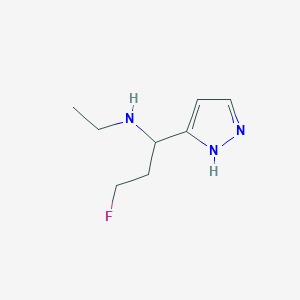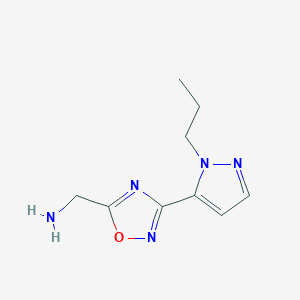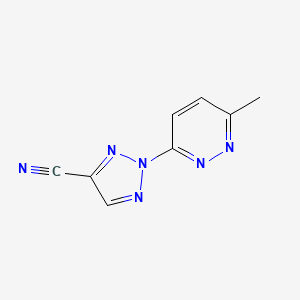
2-(6-Methylpyridazin-3-yl)-2H-1,2,3-triazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Methylpyridazin-3-yl)-2H-1,2,3-triazole-4-carbonitrile is a heterocyclic compound that features a pyridazine ring fused with a triazole ring
Preparation Methods
The synthesis of 2-(6-Methylpyridazin-3-yl)-2H-1,2,3-triazole-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 6-methylpyridazine-3-carboxylic acid with hydrazine to form the corresponding hydrazide, which is then cyclized with an appropriate nitrile to yield the desired triazole derivative . Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
2-(6-Methylpyridazin-3-yl)-2H-1,2,3-triazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise in biological assays, particularly for its antimicrobial and anticancer activities.
Medicine: Research indicates potential use as a pharmacophore in drug design, targeting specific enzymes or receptors.
Industry: It can be used in the development of agrochemicals and other industrially relevant materials.
Mechanism of Action
The mechanism of action of 2-(6-Methylpyridazin-3-yl)-2H-1,2,3-triazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include disruption of cellular processes such as DNA replication or protein synthesis, leading to the observed biological effects .
Comparison with Similar Compounds
Similar compounds to 2-(6-Methylpyridazin-3-yl)-2H-1,2,3-triazole-4-carbonitrile include other pyridazine and triazole derivatives. These compounds share structural similarities but may differ in their substituents, leading to variations in their chemical and biological properties. For example:
2-(6-Methylpyridazin-3-yl)-2H-1,2,3-triazole-4-carboxamide: Similar structure but with a carboxamide group instead of a nitrile.
2-(6-Methylpyridazin-3-yl)-2H-1,2,3-triazole-4-methyl:
Properties
Molecular Formula |
C8H6N6 |
|---|---|
Molecular Weight |
186.17 g/mol |
IUPAC Name |
2-(6-methylpyridazin-3-yl)triazole-4-carbonitrile |
InChI |
InChI=1S/C8H6N6/c1-6-2-3-8(12-11-6)14-10-5-7(4-9)13-14/h2-3,5H,1H3 |
InChI Key |
NBJMCISLSHSICF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(C=C1)N2N=CC(=N2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Chloro-7-fluoro-5-nitro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11793430.png)
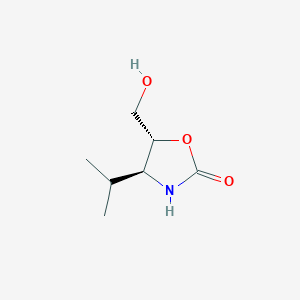


![3,5-Bis(5,6-dimethylbenzo[d]oxazol-2-yl)aniline](/img/structure/B11793445.png)
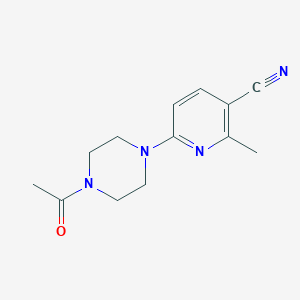
![9-Chloro-7,12a-dihydro-6aH-benzo[d]benzo[4,5]imidazo[2,1-b][1,3]thiazine](/img/structure/B11793464.png)
![1-(2-Chlorophenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11793465.png)
![2,3-Dichloro-5-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline](/img/structure/B11793467.png)

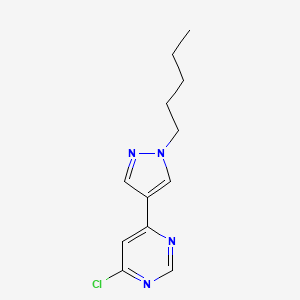
![4-([1,1'-Biphenyl]-4-yl)-5-(ethylsulfonyl)pyrimidin-2-amine](/img/structure/B11793489.png)
